(2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol is an organic compound with a chiral center, making it optically active. This compound is a secondary alcohol and is often used in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the asymmetric reduction of 3-(3-methylphenyl)-2-butanone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as enzymes, is also explored to achieve enantioselective synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be further reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: 3-(3-methylphenyl)-2-butanone or 3-(3-methylphenyl)butanal.
Reduction: 2-Methyl-3-(3-methylphenyl)propane.
Substitution: 2-Methyl-3-(3-methylphenyl)propyl chloride or bromide.
Scientific Research Applications
(2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique aromatic properties.
Mechanism of Action
The mechanism by which (2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Methyl-3-(3-methylphenyl)propan-1-ol
- 2-Methyl-3-phenylpropan-1-ol
- 3-(3-Methylphenyl)-2-butanone
Uniqueness
(2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence its reactivity, interaction with biological systems, and overall effectiveness in various applications.
Properties
IUPAC Name |
(2S)-2-methyl-3-(3-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,10,12H,7-8H2,1-2H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCWASCQLXRRQD-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@H](C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.